

Environmental Impact of Strontium-90 from Nuclear Fallout: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the environmental impact of **Strontium-90** (Sr-90), a significant radionuclide present in nuclear fallout. Intended for researchers, scientists, and drug development professionals, this document details the physicochemical properties, environmental fate and transport, biological uptake and accumulation, and the molecular mechanisms of toxicity of Sr-90. Quantitative data on Sr-90 concentrations in various environmental compartments and bioaccumulation factors are summarized in tabular format for comparative analysis. Detailed experimental protocols for the detection and quantification of Sr-90 in environmental and biological samples are provided. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the molecular and procedural aspects of Sr-90's environmental impact.

Introduction

Strontium-90 (Sr-90) is a radioactive isotope of strontium produced primarily through the nuclear fission of uranium and plutonium.^[1] Its release into the environment is predominantly associated with nuclear weapons testing and nuclear reactor accidents, such as the Chernobyl and Fukushima disasters.^[2] Due to its relatively long half-life and its chemical similarity to calcium, Sr-90 poses a significant long-term environmental and health risk.^{[3][4]} This guide

aims to provide an in-depth technical resource on the multifaceted environmental impact of Sr-90 from nuclear fallout.

Physicochemical Properties of Strontium-90

Sr-90 is a pure beta emitter, decaying to Yttrium-90 (Y-90), which in turn decays to stable Zirconium-90.^[4] The high-energy beta particles emitted during the decay of both Sr-90 and Y-90 are the primary cause of its radiotoxicity.^[5] Key physicochemical properties are summarized in Table 1.

Property	Value	Reference
Half-life	28.91 years	[4]
Decay Mode	Beta (β^-)	[4]
Decay Product	Yttrium-90 (Y-90)	[4]
Sr-90 Beta Energy (Max)	0.546 MeV	[4]
Y-90 Half-life	64.05 hours	[4]
Y-90 Beta Energy (Max)	2.28 MeV	[4]
Chemical Analogue	Calcium (Ca)	[3]

Table 1: Physicochemical Properties of **Strontium-90**. This table summarizes the key radioactive and chemical properties of **Strontium-90**.

Environmental Fate and Transport

Following its release into the atmosphere from nuclear fallout, Sr-90 is globally dispersed and deposited onto the Earth's surface through wet and dry deposition.^[2] Its environmental mobility is influenced by various factors, including soil type, pH, and the presence of organic matter.^[6]

Terrestrial Environment

In soil, Sr-90 is relatively mobile and can be taken up by plants through their root systems, mimicking the uptake of calcium.^[6] The concentration of Sr-90 in soil can vary significantly depending on the proximity to the source of contamination and historical fallout patterns. For

instance, soil concentrations in the Fukushima Prefecture after the nuclear accident ranged from 1.37 to 80.8 Bq/kg, a significant increase from the pre-accident background levels of 0.2 to 20.4 Bq/kg from global fallout.[\[6\]](#)

Aquatic Environment

Sr-90 can enter aquatic ecosystems through direct deposition, surface runoff, and groundwater contamination.[\[2\]](#)[\[7\]](#) In aquatic systems, it exists primarily in a dissolved ionic form. The concentration of Sr-90 in surface waters of the Atlantic Ocean has been monitored to track the long-range transport of fallout.[\[8\]](#) The median concentration of Sr-90 in U.S. drinking water was reported as 0.1 pCi/L in 1995.[\[2\]](#)

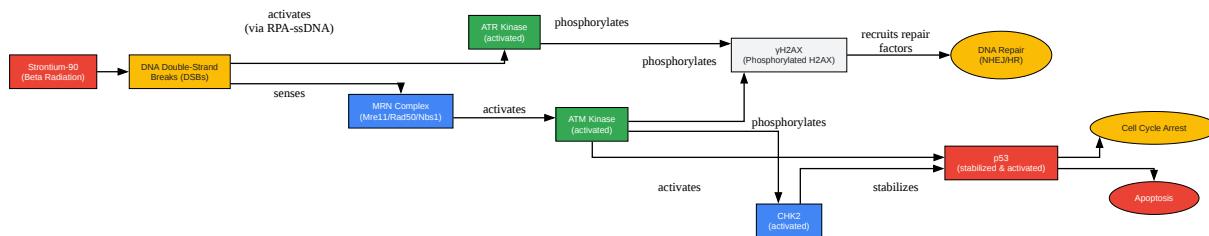
Biological Uptake and Accumulation

The primary route of Sr-90 exposure for terrestrial and aquatic organisms is through the ingestion of contaminated food and water.[\[5\]](#) Due to its chemical similarity to calcium, Sr-90 is readily absorbed and is known as a "bone seeker," as it preferentially accumulates in bones and bone marrow.[\[4\]](#)

Bioaccumulation in Terrestrial and Aquatic Life

Sr-90 bioaccumulates in the food chain, with concentrations generally decreasing at higher trophic levels in some ecosystems.[\[9\]](#) The bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment, varies widely among species and is influenced by environmental calcium levels.[\[10\]](#)

Organism/Trophic Level	Sample Type	Bioaccumulation/Bioconcentration Factor (BCF) Range	Reference
Freshwater Fish (Perch)	Whole Body	CR: Significant variability	[9]
Freshwater Fish (Pike)	Whole Body	CR: Significant variability	[9]
Caribou	Muscle	Varies seasonally, highest in winter	[11]
White-tailed Deer	Muscle	0.6 - 3.3	[10]
Willow	Leaves	2.5 - 32.6	[10]
Aquatic Plants	-	-	-
Invertebrates	-	-	-


Table 2: Bioaccumulation and Bioconcentration of **Strontium-90**. This table presents a summary of bioaccumulation and bioconcentration factors for Sr-90 in various organisms. (CR - Concentration Ratio).

Molecular Mechanisms of Strontium-90 Toxicity

The toxicity of Sr-90 is primarily due to the ionizing radiation emitted by its beta decay and the decay of its daughter isotope, Y-90. This radiation can cause damage to cellular macromolecules, most importantly DNA.

DNA Damage and Repair

The high-energy beta particles from Sr-90/Y-90 can induce DNA double-strand breaks (DSBs), which are highly cytotoxic and genotoxic lesions.[12][13] The cell responds to DSBs by activating a complex signaling network known as the DNA Damage Response (DDR).

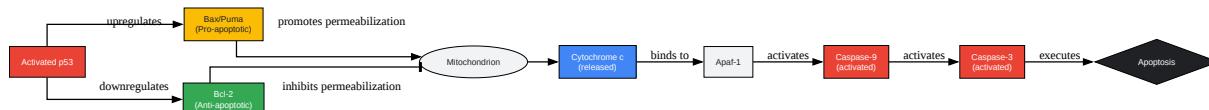

[Click to download full resolution via product page](#)

Figure 1: DNA Damage Response to Sr-90. (Max Width: 760px)

As depicted in Figure 1, DSBs are recognized by sensor proteins, such as the MRN complex, which in turn activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[14][15] These kinases phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γ H2AX), which serves as a beacon for the recruitment of DNA repair proteins to the site of damage.[16] The primary pathways for repairing DSBs are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[13]

p53-Mediated Apoptosis

If the DNA damage is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis. The tumor suppressor protein p53 plays a crucial role in this process.[17] Following activation by ATM and CHK2, p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes, including those of the Bcl-2 family such as Bax and Puma. [18][19]

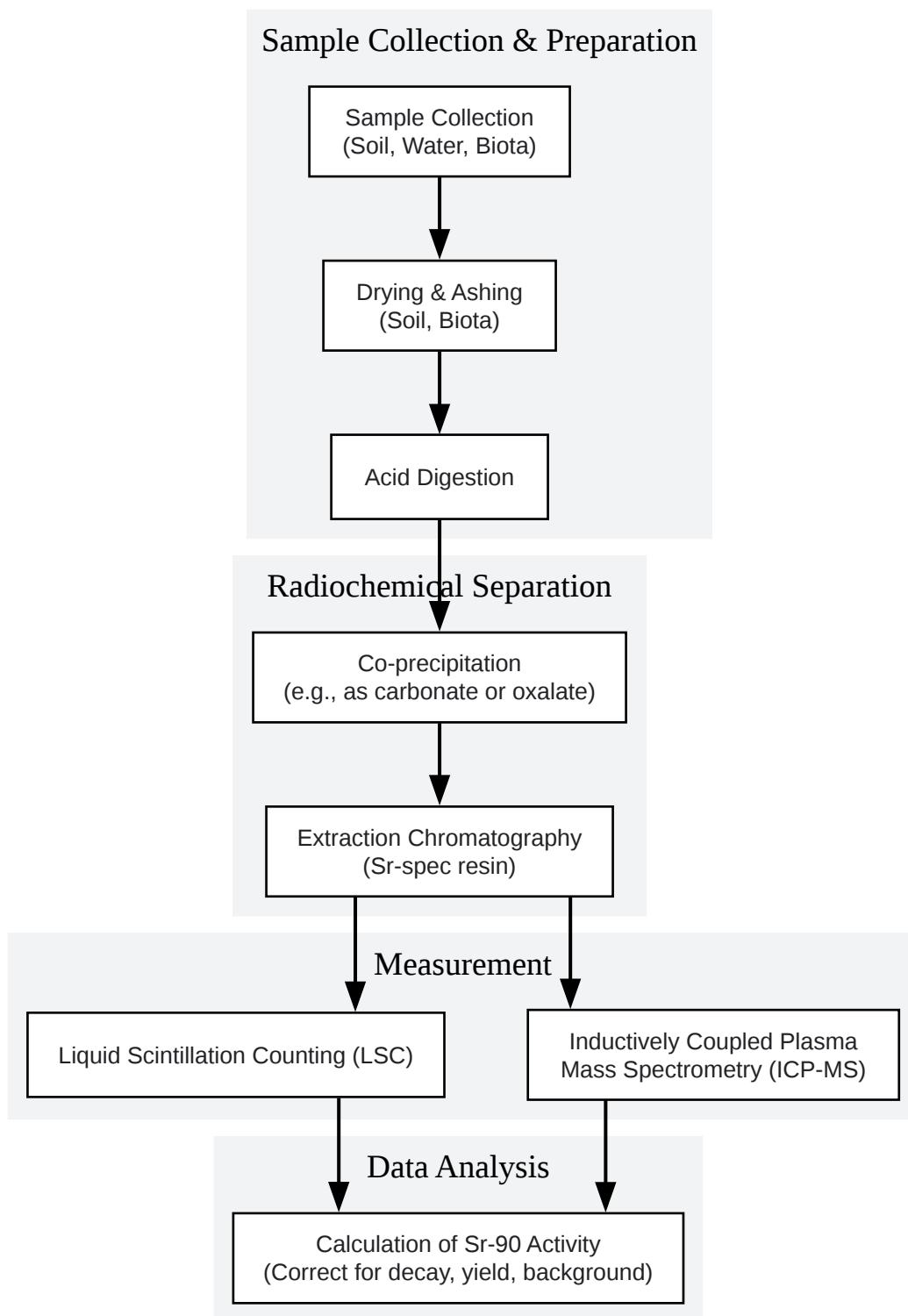

[Click to download full resolution via product page](#)

Figure 2: p53-Mediated Apoptosis Pathway. (Max Width: 760px)

Figure 2 illustrates how activated p53 shifts the balance towards pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[18] Cytochrome c then initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[20] The chronic internal exposure to beta radiation from Sr-90 deposited in bone can lead to the accumulation of mutations and the eventual development of bone cancer and leukemia.[21][22]

Experimental Protocols

Accurate and reliable measurement of Sr-90 in environmental and biological samples is crucial for assessing contamination levels and understanding its ecological impact. The following sections provide detailed methodologies for the analysis of Sr-90.

[Click to download full resolution via product page](#)

Figure 3: General Experimental Workflow for Sr-90 Analysis. (Max Width: 760px)

Method for Strontium-90 Analysis in Soil Samples by Liquid Scintillation Counting

This protocol is adapted from standard methods for the determination of Sr-90 in soil.[\[23\]](#)[\[24\]](#)

1. Sample Preparation:

- Dry a representative soil sample (approx. 20 g) at 105°C to a constant weight.
- Ash the dried sample in a muffle furnace at 550-600°C for at least 12 hours.
- Homogenize the ash.

2. Acid Leaching and Co-precipitation:

- To a known weight of ash (e.g., 10 g), add a known amount of stable strontium carrier (e.g., SrCl₂ solution) for yield determination.
- Add 100 mL of 3M nitric acid (HNO₃) and heat on a hot plate with stirring for 2 hours.
- Filter the solution and wash the residue with 0.1M HNO₃.
- Adjust the pH of the filtrate to 8-9 with ammonium hydroxide (NH₄OH).
- Add sodium carbonate (Na₂CO₃) solution to precipitate strontium carbonate.
- Centrifuge and discard the supernatant.

3. Radiochemical Separation:

- Dissolve the carbonate precipitate in a minimal amount of 8M HNO₃.
- Load the solution onto a pre-conditioned Sr-spec extraction chromatography column.
- Wash the column with 8M HNO₃ to remove interfering radionuclides.
- Elute strontium with 0.05M HNO₃.

4. Liquid Scintillation Counting:

- Mix the eluate with a liquid scintillation cocktail in a 20 mL vial.
- Allow the sample to dark-adapt for at least 2 hours.
- Count the sample in a liquid scintillation counter.
- Determine the chemical yield by a suitable method (e.g., gravimetrically or by ICP-AES analysis of the stable strontium carrier).
- Calculate the Sr-90 activity concentration, correcting for background, chemical yield, and radioactive decay.

Method for Strontium-90 Analysis in Water Samples by ICP-MS

This protocol is based on methods developed for the rapid determination of Sr-90 in aqueous samples.[\[25\]](#)[\[26\]](#)

1. Sample Preparation and Pre-concentration:

- Filter the water sample (e.g., 1 L) to remove suspended solids.
- Acidify the sample to pH < 2 with concentrated HNO₃.
- Add a known amount of a stable strontium isotope tracer (e.g., ⁸⁶Sr or ⁸⁴Sr) for isotope dilution analysis.
- Co-precipitate strontium with calcium oxalate or carbonate, or use a pre-concentration column (e.g., TK100 resin).[\[26\]](#)

2. Radiochemical Separation:

- Dissolve the precipitate in HNO₃.
- Perform extraction chromatography using a Sr-spec resin to separate strontium from interfering elements, particularly isobaric interferences like Zirconium-90 (⁹⁰Zr).

3. ICP-MS Analysis:

- Introduce the purified strontium fraction into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
- Measure the ion counts for ⁹⁰Sr and the stable strontium tracer.
- Use a collision/reaction cell with a gas like oxygen to minimize polyatomic interferences.
- Calculate the concentration of ⁹⁰Sr using the principles of isotope dilution mass spectrometry.

Method for Strontium-90 Analysis in Bone Tissue

This protocol is adapted from methodologies for Sr-90 determination in biological hard tissues.[\[27\]](#)[\[28\]](#)

1. Sample Preparation:

- Clean the bone sample to remove soft tissues.

- Dry the bone sample at 105°C to a constant weight.
- Ash the dried bone in a muffle furnace at 600-700°C for 24 hours.
- Grind the bone ash to a fine, homogeneous powder.

2. Digestion and Separation:

- Digest a known weight of bone ash (e.g., 1-5 g) in concentrated HNO₃.
- Add a stable strontium carrier for yield determination.
- Follow the co-precipitation and extraction chromatography steps as outlined in the soil analysis protocol (Section 6.1).

3. Measurement:

- The purified strontium fraction can be measured by either liquid scintillation counting or ICP-MS, as described in the previous protocols.

Conclusion

Strontium-90 from nuclear fallout remains a significant environmental radionuclide of concern due to its long half-life, environmental mobility, and propensity to accumulate in biological systems. Its chemical mimicry of calcium allows for its incorporation into the food chain and subsequent deposition in bone tissue, where its beta emissions can induce DNA damage, leading to an increased risk of cancer. The technical guide has provided a detailed overview of the environmental impact of Sr-90, from its physicochemical properties to its molecular mechanisms of toxicity. The provided experimental protocols offer a foundation for the accurate monitoring and assessment of Sr-90 contamination. Continued research and monitoring are essential for understanding and mitigating the long-term risks associated with this important fission product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strontium-90 - Wikipedia [en.wikipedia.org]
- 5. Strontium-90 pollution can be bioremediated with the green microalga *Tetraselmis chui* - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00336A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnnl.gov [pnnl.gov]
- 8. Strontium-90: concentrations in surface waters of the Atlantic Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nrc.gov [nrc.gov]
- 11. nrc.gov [nrc.gov]
- 12. DNA damage induced by Strontium-90 exposure at low concentrations in mesenchymal stromal cells: the functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repair of ionizing radiation-induced DNA double strand breaks by non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of ATM and ATR in the cellular response to hypoxia and re-oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | DNA Double Strand Break Repair Pathways in Response to Different Types of Ionizing Radiation [frontiersin.org]
- 17. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Study on Apoptosis Induced by Strontium-89 in Human Breast Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. 1800MHz Microwave Induces p53 and p53-Mediated Caspase-3 Activation Leading to Cell Apoptosis In Vitro | PLOS One [journals.plos.org]
- 21. A comparative study of the leukemogenic effects of strontium-90 and x-rays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The quantity of strontium 90 in the bone of leukemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. asn.sn [asn.sn]
- 25. researchgate.net [researchgate.net]
- 26. triskem-international.com [triskem-international.com]
- 27. repositum.tuwien.at [repositum.tuwien.at]
- 28. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Environmental Impact of Strontium-90 from Nuclear Fallout: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230875#environmental-impact-of-strontium-90-from-nuclear-fallout]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com